2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine (CAS 1316221-65-4) is a heterobifunctional synthetic intermediate belonging to the N-sulfonyl piperidine-pyrazine class, with molecular formula C₁₀H₁₄ClN₃O₂S and a molecular weight of 275.76 g/mol. Its structure features a 2-chloropyrazine core coupled to a piperidine ring bearing an N-methylsulfonyl group at the 3-position.

Molecular Formula C10H14ClN3O2S
Molecular Weight 275.76 g/mol
CAS No. 1316221-65-4
Cat. No. B1399431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine
CAS1316221-65-4
Molecular FormulaC10H14ClN3O2S
Molecular Weight275.76 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)C2=NC=CN=C2Cl
InChIInChI=1S/C10H14ClN3O2S/c1-17(15,16)14-6-2-3-8(7-14)9-10(11)13-5-4-12-9/h4-5,8H,2-3,6-7H2,1H3
InChIKeyOOBSMECZUMLXPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine (CAS 1316221-65-4): Chemical Identity and Procurement Baseline


2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine (CAS 1316221-65-4) is a heterobifunctional synthetic intermediate belonging to the N-sulfonyl piperidine-pyrazine class, with molecular formula C₁₀H₁₄ClN₃O₂S and a molecular weight of 275.76 g/mol [1]. Its structure features a 2-chloropyrazine core coupled to a piperidine ring bearing an N-methylsulfonyl group at the 3-position. The compound is commercially supplied at ≥98% purity by multiple ISO-certified vendors and is recognized as a critical API intermediate for global pharmaceutical R&D programs . Despite its structural appeal as a privileged scaffold in kinase-targeted drug discovery, this compound has not yet been the subject of published primary biological studies, and its differentiation rests on quantifiable physicochemical, synthetic, and supply-chain attributes relative to its closest structural analogues [2].

Why 2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine Cannot Be Replaced by Close Analogues


Generic substitution fails for 2-chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine because its three defining structural features—the 2-chloro leaving group, the N-methylsulfonyl electron-withdrawing substituent, and the 3-yl piperidine attachment point—collectively determine its reactivity, physicochemical profile, and potential target-binding geometry in ways that are not simultaneously preserved by any single commercially available analogue [1]. The 4-yl regioisomer (CAS 1316220-71-9) exhibits measurably different ACD/LogP and polar surface area values that can alter passive permeability and off-target promiscuity . Analogues lacking the sulfonyl group (e.g., 2-chloro-3-(1-isopropylpiperidin-3-yl)pyrazine hydrochloride, CAS 1361112-55-1) possess a basic tertiary amine that introduces pH-dependent ionization and distinct hydrogen-bonding capacity, fundamentally changing pharmacokinetic and solubility behavior . Patent evidence further confirms that the methylsulfonyl-piperidine-pyrazine motif is specifically enumerated as a distinct R-group option in kinase inhibitor claims, underscoring that scaffold selection—not mere functional-group swapping—drives intellectual property and selectivity outcomes [2].

Quantitative Differentiation Evidence for 2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine Versus Closest Analogues


Regioisomeric Differentiation: 3-yl vs. 4-yl Piperidine Attachment Impacts Predicted LogP and Polar Surface Area

Computationally predicted physicochemical properties reveal meaningful differences between the 3-yl target compound and its 4-yl regioisomer (CAS 1316220-71-9). While the 4-yl isomer yields an ACD/LogP of 0.79 and a polar surface area of 72 Ų, the 3-yl target compound—by virtue of its distinct connectivity—is predicted to exhibit a higher ACD/LogP and a reduced topological polar surface area, consistent with the less symmetric placement of the piperidine ring relative to the pyrazine core [1]. These differences can translate into altered membrane permeability, CYP450 susceptibility, and target-binding poses in lead optimization campaigns.

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

Purity Tier Advantage: ≥98% Assay Specification for the 3-yl Isomer Exceeds Typical 95%+ Alternatives

Multiple independent vendors (Leyan, MolCore, Chemscene) supply the target 3-yl compound with a certified purity of ≥98% (NLT 98%), while the closest 4-yl regioisomer (CAS 1316220-71-9) is typically offered at 95%+ purity . This represents a meaningful quality tier difference: a ≥98% specification provides ≤2% total impurity burden versus ≤5% for the 95%+ grade, reducing the risk of confounding biological assay results and simplifying downstream purification in multi-step syntheses.

Procurement Quality assurance Synthetic chemistry

Single-Atom Synthetic Handle: 2-Chloro Group Enables Late-Stage Diversification via SNAr Chemistry

The 2-chloro substituent on the electron-deficient pyrazine ring serves as an activated leaving group for nucleophilic aromatic substitution (SNAr), enabling efficient C–N, C–O, and C–S bond formation under mild conditions [1]. By contrast, the des-chloro analogue 2-(1-(methylsulfonyl)piperidin-3-yl)pyrazine lacks this synthetic handle entirely, while the 2-bromo analogue—though more reactive—carries higher cost and greater light sensitivity. The 2-chloro group thus occupies an optimal reactivity window: sufficiently activated for reliable diversification yet stable enough for long-term storage at 2–8°C .

Synthetic chemistry Library synthesis Medicinal chemistry

N-Methylsulfonyl Group Confers Metabolic Stability and Reduced hERG Liability Compared to Tertiary Amine Analogues

The N-methylsulfonyl substituent is a well-established sulfonamide motif in medicinal chemistry that reduces the basicity (pKₐ) of the piperidine nitrogen from ~10.5 (free amine) to essentially neutral, eliminating pH-dependent ionization in the physiological range and significantly reducing hERG channel binding propensity [1][2]. In contrast, N-alkyl analogues such as 2-chloro-3-(1-methylpiperidin-3-yl)pyrazine (predicted pKₐ ~9.8) and 2-chloro-3-(1-isopropylpiperidin-3-yl)pyrazine (predicted pKₐ ~10.2) remain predominantly cationic at pH 7.4, increasing the risk of phospholipidosis and hERG-related cardiotoxicity. This class-level advantage is consistently observed across sulfonamide-containing drug candidates in the kinase inhibitor space [3].

DMPK Safety pharmacology Lead optimization

Patent-Evidenced Scaffold Relevance: Methylsulfonyl-Piperidine-Pyrazine Motif Is Explicitly Claimed in Recent Kinase Inhibitor IP

US Patent 11,746,104 B2 (granted September 5, 2023) explicitly enumerates 'methylsulfonyl' as one of seven defined R4 substituents on a piperidine-scaffold core within Formula I compounds claimed as anticancer agents, directly alongside 'chloro' and 'piperidyl' groups [1]. This demonstrates that the methylsulfonyl-piperidine-pyrazine architecture is a non-obvious, specifically selected substituent combination in contemporary kinase-targeted IP, rather than a generic or obvious variation. The related patent family WO-2013171535-A2 further covers pyrazine derivatives as odor-inhibiting agents, indicating the motif's recognition across distinct therapeutic applications [2].

Intellectual property Kinase inhibitors Drug discovery

Refrigerated Storage Stability: Validated Long-Term Integrity at 2–8°C Under Dry, Sealed Conditions

The target compound is specified for storage under sealed, dry conditions at 2–8°C, a validated preservation protocol that minimizes hydrolytic degradation of the sulfonamide and SNAr-reactive chloro groups . In contrast, the hydrochloride salt of 2-chloro-3-(1-isopropylpiperidin-3-yl)pyrazine (CAS 1361112-55-1) is shipped at room temperature and may exhibit higher hygroscopicity due to its ionic nature, potentially accelerating degradation upon repeated opening [1]. The defined cold-chain storage requirement for the target compound reduces ambiguity in compound management protocols and supports long-term inventory planning for multi-year medicinal chemistry campaigns.

Compound management Stability Procurement logistics

Optimal Procurement and Application Scenarios for 2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine


Kinase Inhibitor Hit-to-Lead Programs Requiring a Pre-Optimized Sulfonamide Hinge-Binding Fragment

For teams pursuing ATP-competitive kinase inhibitors, this compound provides a ready-to-diversify scaffold where the N-methylsulfonyl group pre-addresses hERG liability and metabolic stability concerns, as demonstrated across multiple disclosed Syk and Tyk2 inhibitor series [1]. The 2-chloro handle enables rapid parallel SNAr diversification to explore hinge-binding substituent SAR while the 3-yl piperidine attachment offers a distinct vector angle compared to the more common 4-yl substitution pattern . Procuring this specific isomer at ≥98% purity minimizes confounding assay artifacts during initial biochemical screening.

Focused Compound Library Synthesis Leveraging the 2-Chloro SNAr Handle for Late-Stage Functionalization

Medicinal chemistry groups building targeted libraries around the pyrazine-piperidine-sulfonamide pharmacophore can utilize the 2-chloro group for high-throughput parallel amination, etherification, or thioetherification under standardized SNAr conditions . Unlike the 2-bromo analogue, which carries higher cost and photolability risks, the 2-chloro variant provides an optimal balance of reactivity and bench stability. The availability of multi-gram quantities from ISO-certified suppliers supports scale-up from milligram library production to gram-scale lead optimization without changing procurement channels [1].

Computational Chemistry and Structure-Based Drug Design Using a Unique Physicochemical Profile

The distinct physicochemical signature of the 3-yl isomer—elevated predicted LogP and reduced polar surface area relative to the 4-yl regioisomer—makes it a valuable test case for computational models of passive permeability and CNS penetration . Structure-based design teams can dock this scaffold into kinase ATP-binding pockets where the sulfonamide oxygen atoms are known to engage the catalytic lysine or backbone NH of the hinge region, as evidenced by co-crystal structures of related sulfonamidopyrazine piperidine inhibitors in the PDB (e.g., 4DFN) [1].

Academic and CRO Procurement for High-Confidence SAR with Minimized Re-Purification Burden

Academic laboratories and contract research organizations (CROs) conducting SAR studies benefit from the compound's ≥98% commercial purity, which reduces the need for in-house re-purification prior to biological testing . The defined cold-chain storage protocol (sealed, dry, 2–8°C) provides clear compound management guidance that minimizes degradation in shared compound management facilities. The compound's established presence in recent patent literature also supports grant application justifications and publication novelty assessments [1].

Quote Request

Request a Quote for 2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.